4-Bromo-5-methylthiazole

Overview

Description

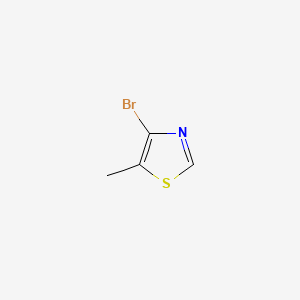

4-Bromo-5-methylthiazole (CAS 132221-51-3) is a heterocyclic compound with the molecular formula C₄H₄BrNS and a molecular weight of 178.05 g/mol . Its structure consists of a thiazole ring substituted with a bromine atom at position 4 and a methyl group at position 5. This compound is typically stored under inert atmospheres at temperatures below -20°C to ensure stability. Safety data indicate hazards related to skin/eye irritation and respiratory sensitivity (H315, H319, H335) .

Thiazoles are privileged scaffolds in medicinal and materials chemistry due to their electronic diversity and bioactivity. Brominated thiazoles, in particular, serve as key intermediates in synthesizing pharmaceuticals, agrochemicals, and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-5-methylthiazole can be synthesized through several methods. One common approach involves the bromination of 5-methylthiazole. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methylthiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted thiazoles can be formed.

Oxidation Products: Sulfoxides and sulfones are common oxidation products.

Coupling Products: Biaryl compounds are typical products of Suzuki-Miyaura coupling.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

4-Bromo-5-methylthiazole serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its role in developing anti-cancer and anti-inflammatory drugs. The compound's ability to inhibit key enzymes involved in cellular processes makes it a valuable building block for therapeutic agents.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, certain derivatives displayed IC50 values as low as 0.62 μM, indicating strong potential for further development as anticancer agents.

Agricultural Chemicals

Use in Agrochemicals:

This compound is utilized in formulating agrochemicals, including fungicides and herbicides. Its incorporation into these products enhances crop protection and yield by targeting specific biological processes in pests and pathogens .

Table 1: Agrochemical Applications of this compound

| Application Type | Description |

|---|---|

| Fungicides | Protect crops from fungal infections |

| Herbicides | Control unwanted plant growth |

Biochemical Research

Enzyme Inhibition Studies:

Researchers employ this compound in studies related to enzyme inhibition and receptor binding. This contributes to a deeper understanding of biological processes, including those involved in neuroprotection and anticonvulsant effects .

Table 2: Biochemical Research Applications

| Research Area | Findings/Applications |

|---|---|

| Neuroprotection | Compounds show GABA-mimetic activity |

| Anticonvulsant Effects | Potential for developing new treatments |

Material Science

Specialty Materials Development:

The compound is also used in creating specialty materials such as polymers and coatings that require specific chemical properties for enhanced durability. Its unique structure allows it to modify the physical characteristics of materials effectively .

Analytical Chemistry

Standard Reference Material:

In analytical chemistry, this compound acts as a standard reference material in various techniques, aiding in the calibration and validation of methods used in chemical analysis. This application is crucial for ensuring the accuracy and reliability of analytical results .

Summary of Applications

The diverse applications of this compound underscore its importance across multiple scientific disciplines:

- Pharmaceuticals: Intermediate for drug synthesis, particularly anticancer agents.

- Agriculture: Active ingredient in agrochemicals.

- Biochemical Research: Key role in enzyme inhibition studies.

- Material Science: Used in developing advanced materials.

- Analytical Chemistry: Acts as a reference standard.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methylthiazole varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 4-bromo-5-methylthiazole and related derivatives:

Physicochemical Properties

- Solubility: Polar groups (e.g., -COOH in 2-bromo-4-methylthiazole-5-carboxylic acid) improve aqueous solubility compared to nonpolar analogs like this compound .

- Thermal Stability : Methyl and bromine substituents generally enhance thermal stability, as seen in the crystalline structure of 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine, which exhibits planar geometry and strong intermolecular interactions .

Research Findings and Case Studies

- Synthesis Efficiency: 4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (C₁₂H₁₁BrFN₃S₂) was synthesized in 96% yield via hydrazone formation, highlighting the versatility of brominated thiazoles in constructing complex heterocycles .

- Crystallography: The crystal structure of 4-[(5-bromo-2-hydroxybenzylidene)amino]-3-ethyl-1H-1,2,4-triazole-5(4H)-thione revealed intramolecular hydrogen bonds (O–H⋯N) and π-π stacking, critical for stabilizing bioactive conformations .

Biological Activity

4-Bromo-5-methylthiazole is a heterocyclic compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a thiazole ring with a bromine atom and a methyl group at the 4 and 5 positions, respectively. This unique substitution pattern enhances its reactivity and biological activity compared to other thiazole derivatives.

Target Interactions

The primary mechanism of action for this compound involves the blocking of bradykinin B2 receptors , which is significant in conditions like hereditary angioedema. This receptor antagonism may also contribute to its anti-inflammatory properties.

Biochemical Pathways

The compound interacts with various biochemical pathways, including:

- Antioxidant Activity : It exhibits properties that scavenge free radicals, thus protecting cells from oxidative stress.

- Antimicrobial Effects : The compound demonstrates activity against a range of pathogens, suggesting potential as an antimicrobial agent.

- Anticancer Properties : Research indicates that it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound's antiproliferative effects have been documented in several studies. For instance:

- Melanoma and Prostate Cancer : In vitro studies have shown that this compound can inhibit the growth of melanoma and prostate cancer cells with IC50 values in the low micromolar range (0.7 to 1.0 µM) .

- Mechanistic Insights : The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and thereby disrupting cancer cell division .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Methylthiazole | Lacks bromine substituent | Lower reactivity; less potent biologically |

| 5-Bromo-2-methylthiazole | Different substitution pattern | Varies in chemical properties and uses |

| Thiazole | Parent compound | Serves as a basis for various derivatives |

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

- Anticancer Efficacy : A study demonstrated that compounds derived from thiazoles, including this compound, showed promising results against multiple cancer cell lines, indicating their potential as effective chemotherapeutic agents .

- Neuroprotective Effects : Research indicates that thiazole derivatives exhibit neuroprotective effects through GABA-mimetic activity, suggesting that this compound may also possess neuroprotective properties .

- Pharmacological Applications : The compound is being explored for its potential as a pharmacophore in drug development due to its diverse biological activities, particularly in antimicrobial and anticancer research .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-5-methylthiazole, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of brominated thiazoles typically involves cyclization reactions or halogenation of precursor thiazoles. For example, refluxing thiazole derivatives with brominating agents (e.g., NBS or Br₂ in DMSO) under controlled conditions can introduce bromine at specific positions. Optimization may include adjusting solvent polarity (e.g., DMSO for solubility), reaction time (e.g., 18 hours for complete cyclization), and stoichiometry of reagents. Post-reaction purification via recrystallization (water-ethanol mixtures) or column chromatography is critical to isolate high-purity products .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Structural confirmation requires multi-technique validation:

- 1H NMR : Peaks for methyl groups (δ ~2.5 ppm) and thiazole protons (δ ~7.0-8.0 ppm) should align with theoretical splitting patterns.

- Mass Spectrometry (MS) : A molecular ion peak matching the molecular weight (e.g., m/z ≈ 192 for C₄H₄BrNS) confirms the molecular formula.

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must align with calculated values (e.g., ±0.3% deviation) .

Q. What are common functionalization strategies for this compound in medicinal chemistry?

- Methodological Answer : The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) to introduce aryl or heteroaryl groups. Alternatively, nucleophilic substitution with amines or thiols can yield amino- or thioether-functionalized derivatives. Reaction conditions (e.g., Pd catalysts, base selection) must be tailored to avoid side reactions at the thiazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in unit cell parameters (e.g., monoclinic vs. orthorhombic systems) may arise from polymorphism or solvent inclusion. Single-crystal X-ray diffraction (SCXRD) with high-resolution data (R factor <0.05) and temperature-controlled experiments (e.g., 100 K to 298 K) can clarify structural variations. For example, SCXRD of a related bromothiazole derivative (C₁₁H₁₁BrN₄OS) confirmed a monoclinic P21 space group with β=90.33°, highlighting the importance of refining hydrogen bonding and π-stacking interactions .

Q. What strategies improve the antimicrobial activity of this compound-based compounds?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest that introducing electron-withdrawing groups (e.g., nitro, chloro) or extending conjugation (e.g., diazenyl or hydrazone linkers) enhances bioactivity. For instance, derivatives like 4-((3-Bromophenyl)diazenyl)-2-(((4-methylthiazol-2-ylidene)hydrazono)methyl)phenol showed improved MIC values (e.g., 12.5 µg/mL against S. aureus) compared to the parent compound. Biological assays should include positive controls (e.g., ciprofloxacin) and standardized broth microdilution protocols .

Q. How do solvent and catalyst choices influence the regioselectivity of this compound in multicomponent reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in nucleophilic aromatic substitution, favoring bromine replacement. Catalysts like CuI or Pd(PPh₃)₄ enhance cross-coupling efficiency, while acid additives (e.g., glacial acetic acid) promote condensation reactions. For example, refluxing with substituted benzaldehydes in ethanol/acetic acid yielded Schiff base derivatives with >65% regioselectivity for the thiazole nitrogen .

Q. What computational methods are used to predict the reactivity of this compound in drug design?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites (e.g., C-Br bond polarization). Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., bacterial dihydrofolate reductase). For a related compound, 9c, docking scores of -9.2 kcal/mol indicated strong binding to active sites, guiding synthetic prioritization .

Properties

IUPAC Name |

4-bromo-5-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c1-3-4(5)6-2-7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYPKUHNAMYABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726827 | |

| Record name | 4-Bromo-5-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132221-51-3 | |

| Record name | 4-Bromo-5-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-5-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.